1-(3-Aminopyrazin-2-YL)ethanone
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Overview
Description
“1-(3-Aminopyrazin-2-YL)ethanone” is a chemical compound with the CAS Number: 121246-93-3 . It has a molecular weight of 137.14 and its IUPAC name is 1-(3-amino-2-pyrazinyl)ethanone . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI Code for “1-(3-Aminopyrazin-2-YL)ethanone” is 1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(3-Aminopyrazin-2-YL)ethanone” has a molecular weight of 137.14 . It is typically stored in a refrigerated environment .Scientific Research Applications
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis
Research highlights the significance of 3(5)-aminopyrazoles, closely related to 1-(3-Aminopyrazin-2-yl)ethanone, in synthesizing pyrazolo[1,5-a]pyrimidines. This process emphasizes the regioselectivity and nucleophilicity of the aminopyrazoles, which is crucial for the orientation of substituents on the pyrimidine ring, a topic that has stirred literature controversy. This foundational work could guide future applications in medicinal chemistry and drug development (M. Mohamed & A. M. Mahmoud, 2019).
Hydroxycoumarin Chemistry in Biology
While not directly related to 1-(3-Aminopyrazin-2-yl)ethanone, the study on hydroxycoumarins underscores the importance of heterocyclic compounds in biology and pharmacology. It reviews synthetic routes, chemical reactivity, and applications of 3-hydroxycoumarin, a compound showing extensive biological activities. This research suggests potential parallels in exploring the biological applications of similar heterocyclic compounds, including 1-(3-Aminopyrazin-2-yl)ethanone, in areas such as genetics and microbiology (Jules Yoda, 2020).
Ethnobotanical Properties of Plants
The ethnobotanical review of Ehretia laevis highlights the traditional medicinal uses of plants, focusing on their chemical constituents. Such studies lay the groundwork for investigating 1-(3-Aminopyrazin-2-yl)ethanone's potential applications in traditional medicine, given its role as a building block in synthesizing bioactive molecules. The exploration of natural products and their derivatives remains a crucial aspect of pharmacognosy and drug discovery (Thakre Rushikesh et al., 2016).
HIV-1 Nef Inhibitors Development
Research into HIV-1 Nef inhibitors underlines the ongoing efforts to target specific viral proteins for therapeutic intervention. Given its structural versatility, 1-(3-Aminopyrazin-2-yl)ethanone could serve as a precursor or framework in designing novel inhibitors against HIV-1 or other viruses, showcasing the compound's potential in antiviral drug development (Yanhan Lv et al., 2020).
Aminophenoxazinones Pharmacology
A review of aminophenoxazinones, compounds related by their biosynthetic pathways to 1-(3-Aminopyrazin-2-yl)ethanone, sheds light on their pharmacological activities, especially as anticancer agents. This research area can be pivotal for developing new therapeutic strategies and highlights the potential of 1-(3-Aminopyrazin-2-yl)ethanone derivatives in oncology (J. G. Zorrilla et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(3-aminopyrazin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINLYLSVKLIJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665824 |
Source
|
Record name | 1-(3-Aminopyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrazin-2-YL)ethanone | |
CAS RN |
121246-93-3 |
Source
|
Record name | 1-(3-Aminopyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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